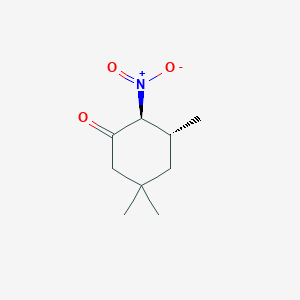
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound is characterized by its cyclohexanone core, substituted with three methyl groups and a nitro group, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one typically involves the nitration of a suitable cyclohexanone derivative. One common method is the nitration of 3,5,5-trimethylcyclohexanone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the nitration process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: (2S,3R)-3,5,5-Trimethyl-2-aminocyclohexan-1-one.
Oxidation: Various nitroso derivatives.
Substitution: Corresponding substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of (2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-Tartaric Acid: Another chiral compound with two stereogenic centers, used in stereochemistry studies.
(2R,3R)-2,3-Dibromobutane: A stereoisomer with similar structural features but different functional groups.
Uniqueness
(2S,3R)-3,5,5-Trimethyl-2-nitrocyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
74609-82-8 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
(2S,3R)-3,5,5-trimethyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C9H15NO3/c1-6-4-9(2,3)5-7(11)8(6)10(12)13/h6,8H,4-5H2,1-3H3/t6-,8+/m1/s1 |
Clé InChI |
BMLDIOZTYLEOBJ-SVRRBLITSA-N |
SMILES isomérique |
C[C@@H]1CC(CC(=O)[C@H]1[N+](=O)[O-])(C)C |
SMILES canonique |
CC1CC(CC(=O)C1[N+](=O)[O-])(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


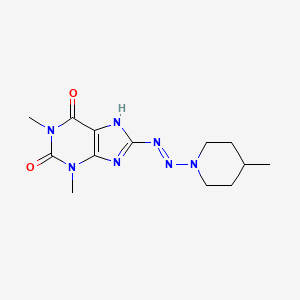
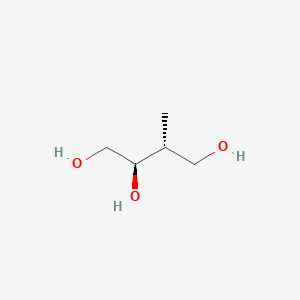
![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
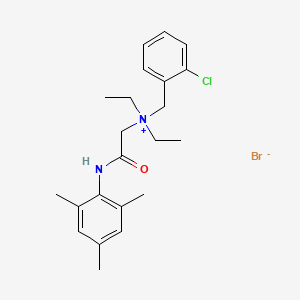
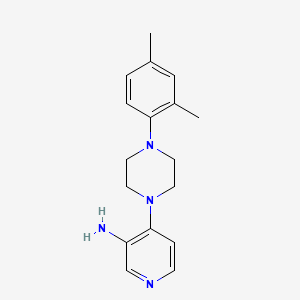
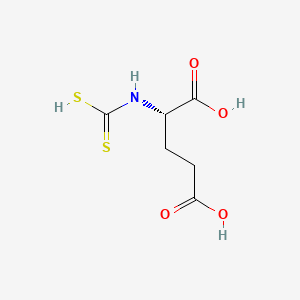

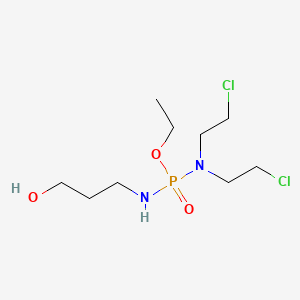
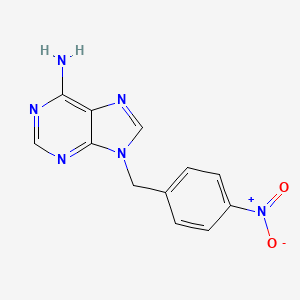


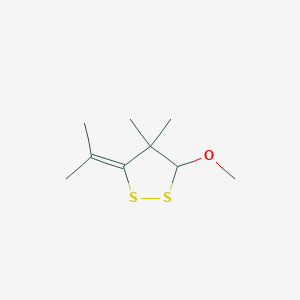
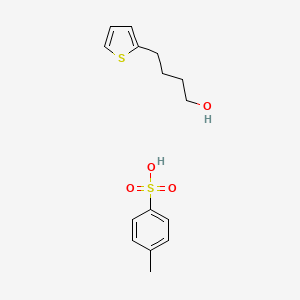
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
